molecular formula C19H20FN3O2 B5546608 N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

Cat. No. B5546608
M. Wt: 341.4 g/mol
InChI Key: FQKKNHZWZFBASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, commonly known as 'NF-κB inhibitor,' is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

Scientific Research Applications

Cognitive Function and Neurotransmission Enhancement

Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, through various studies, exhibits a potential in enhancing cognitive functions and neurotransmission. A study demonstrated its ability to restore regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in brain areas responsible for cognitive functioning in aged rhesus macaques, suggesting its potential in improving cognitive deficits associated with aging or dementia without affecting cardiovascular and respiratory variables (Noda et al., 2003). Another study highlighted its effects on enhancing long-term potentiation (LTP) in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices, indicating its role in improving synaptic plasticity and memory functions (Matsuoka & Satoh, 1998).

Neurotrophic Factor Production

This compound has been found to increase the production of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), in cultured rat astrocytes. This suggests its potential in supporting neuronal survival, development, and function, which is crucial for its application in neurodegenerative diseases (Koyama et al., 2004).

Enhancement of Somatostatin Release

The drug has been shown to significantly enhance the release of somatostatin from rat hippocampal slices, which is essential for cognitive functions and could be a primary mechanism of its pharmacological action. This specific facilitatory action on neural mechanisms involved in activity-dependent release of somatostatin suggests its utility in regulating cognitive functions and augmenting LTP through activation of the somatostatinergic nervous system in the hippocampus (Inoue et al., 2001).

Modulation of Ca2+ Channel Currents

Further studies indicated that this compound modulates Ca2+ channel currents in rat hippocampal neurons, suggesting its involvement in enhancing synaptic efficacy and memory processes. This modulation of Ca2+ channels could be related to its effects on somatostatin release and the augmentation of synaptic plasticity (Wang et al., 2004).

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKKNHZWZFBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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